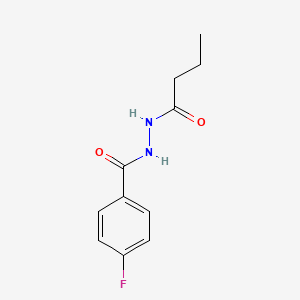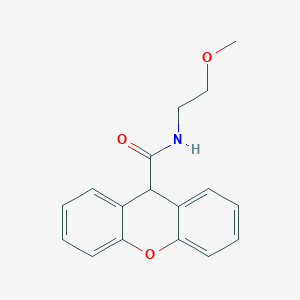
2-(2-methyl-1H-indol-3-yl)-N-(4-nitrobenzyl)ethanamine
Übersicht
Beschreibung
2-(2-methyl-1H-indol-3-yl)-N-(4-nitrobenzyl)ethanamine, also known as MNPA, is a chemical compound that has gained attention in scientific research due to its potential as a selective serotonin receptor agonist. MNPA is a member of the phenethylamine and indoleamine families and is structurally similar to other psychoactive substances such as LSD and psilocybin.
Wirkmechanismus
2-(2-methyl-1H-indol-3-yl)-N-(4-nitrobenzyl)ethanamine binds to the 5-HT2A receptor and activates it, leading to an increase in serotonin signaling. This increase in serotonin activity is thought to underlie the psychoactive effects of 2-(2-methyl-1H-indol-3-yl)-N-(4-nitrobenzyl)ethanamine, including altered perception, mood, and cognition.
Biochemical and physiological effects:
Studies have shown that 2-(2-methyl-1H-indol-3-yl)-N-(4-nitrobenzyl)ethanamine can induce changes in brain activity and behavior in animal models. Specifically, 2-(2-methyl-1H-indol-3-yl)-N-(4-nitrobenzyl)ethanamine has been shown to increase neuronal activity in the prefrontal cortex, a brain region involved in executive function and decision-making. 2-(2-methyl-1H-indol-3-yl)-N-(4-nitrobenzyl)ethanamine has also been shown to increase locomotor activity and alter social behavior in rodents.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-methyl-1H-indol-3-yl)-N-(4-nitrobenzyl)ethanamine has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it accessible to researchers. Additionally, 2-(2-methyl-1H-indol-3-yl)-N-(4-nitrobenzyl)ethanamine is highly selective for the 5-HT2A receptor, allowing for specific targeting of this receptor subtype. However, there are also limitations to the use of 2-(2-methyl-1H-indol-3-yl)-N-(4-nitrobenzyl)ethanamine in lab experiments. It has a short half-life, which can make it difficult to study the long-term effects of the compound. Additionally, the psychoactive effects of 2-(2-methyl-1H-indol-3-yl)-N-(4-nitrobenzyl)ethanamine can make it challenging to study its effects on behavior and cognition in animal models.
Zukünftige Richtungen
There are several potential future directions for research on 2-(2-methyl-1H-indol-3-yl)-N-(4-nitrobenzyl)ethanamine. One area of interest is its potential therapeutic applications. 2-(2-methyl-1H-indol-3-yl)-N-(4-nitrobenzyl)ethanamine has been shown to have antidepressant-like effects in animal models, suggesting that it may have potential as a treatment for depression. Additionally, 2-(2-methyl-1H-indol-3-yl)-N-(4-nitrobenzyl)ethanamine has been shown to enhance cognitive function in rodents, which could have implications for the treatment of cognitive disorders such as Alzheimer's disease. Further research is needed to explore these potential therapeutic applications of 2-(2-methyl-1H-indol-3-yl)-N-(4-nitrobenzyl)ethanamine.
Wissenschaftliche Forschungsanwendungen
2-(2-methyl-1H-indol-3-yl)-N-(4-nitrobenzyl)ethanamine has been studied for its potential as a selective serotonin receptor agonist, specifically targeting the 5-HT2A receptor subtype. This receptor is involved in various physiological and neurological processes, including mood regulation, perception, and cognition.
Eigenschaften
IUPAC Name |
2-(2-methyl-1H-indol-3-yl)-N-[(4-nitrophenyl)methyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-13-16(17-4-2-3-5-18(17)20-13)10-11-19-12-14-6-8-15(9-7-14)21(22)23/h2-9,19-20H,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPJBMOAVPLIGLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCNCC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-5-(4-fluorophenyl)-3-isoxazolecarboxamide](/img/structure/B4692656.png)
![1-[4-(5-{[(3-methoxypropyl)amino]methyl}-2-furyl)phenyl]ethanol hydrochloride](/img/structure/B4692673.png)
![6-(4-methoxyphenyl)-5-phenylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B4692679.png)


![N-2,1,3-benzothiadiazol-4-yl-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B4692708.png)
![2-{[4-allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclopentylacetamide](/img/structure/B4692710.png)
![1-[(2-chlorophenoxy)methyl]-N-(2,3-dimethylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4692715.png)
![2-[(2,5-dichlorobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B4692721.png)


![1-{5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}-3-methylpiperidine](/img/structure/B4692740.png)
![2-{4-[(dimethylamino)sulfonyl]phenoxy}-N-(3-pyridinylmethyl)acetamide](/img/structure/B4692756.png)
![3-{5-[4-(aminosulfonyl)phenyl]-2-furyl}-2-cyano-N,N-dimethylacrylamide](/img/structure/B4692758.png)